molecular formula C13H14N4O4S B2432610 4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobutanoic acid CAS No. 328106-45-2

4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobutanoic acid

Cat. No.: B2432610
CAS No.: 328106-45-2
M. Wt: 322.34
InChI Key: CNNXGTCXKOUVAQ-UHFFFAOYSA-N
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Description

4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobutanoic acid is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .

Scientific Research Applications

4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antitumor activities.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and catalysts

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobutanoic acid typically involves multiple steps. One common method starts with the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) to form the benzimidazole core

Industrial Production Methods

Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the benzimidazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the thioacetyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can inhibit enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This interaction can lead to various biological effects, such as antimicrobial or antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research .

Properties

IUPAC Name

4-[2-[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c18-10(5-6-12(20)21)16-17-11(19)7-22-13-14-8-3-1-2-4-9(8)15-13/h1-4H,5-7H2,(H,14,15)(H,16,18)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNXGTCXKOUVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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